molecular formula C13H16N2O B13124725 2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-phenylethanone

2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-phenylethanone

Cat. No.: B13124725
M. Wt: 216.28 g/mol
InChI Key: HPERHCMNUGUAGN-UHFFFAOYSA-N
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Description

2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-phenylethanone is an organic compound that features a pyrimidine ring fused with a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-phenylethanone typically involves the reaction of 1-phenylethanone with 1-methyl-1,4,5,6-tetrahydropyrimidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in sufficient quantities to meet demand.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-phenylethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-phenylethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-phenylethanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and physiological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine dihydrochloride: Shares a similar pyrimidine ring structure but differs in the attached functional groups.

    (1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride: Another compound with a similar core structure but different substituents.

Uniqueness

2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-phenylethanone is unique due to its specific combination of a pyrimidine ring with a phenylethanone moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)-1-phenylethanone

InChI

InChI=1S/C13H16N2O/c1-15-9-5-8-14-13(15)10-12(16)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3

InChI Key

HPERHCMNUGUAGN-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN=C1CC(=O)C2=CC=CC=C2

Origin of Product

United States

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